molecular formula C11H13Cl2NO4S B13528228 tert-Butyl (2-chloro-4-(chlorosulfonyl)phenyl)carbamate

tert-Butyl (2-chloro-4-(chlorosulfonyl)phenyl)carbamate

Cat. No.: B13528228
M. Wt: 326.2 g/mol
InChI Key: YABNNGXQAZAGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate: is a chemical compound with the molecular formula C11H14ClNO4S . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a tert-butyl group, a carbamate group, and a chlorosulfonyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-4-(chlorosulfonyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere and a temperature range of 2-8°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the required reaction conditions and ensure the purity of the final product. The compound is typically produced in solid form and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The carbamate group can undergo hydrolysis to form the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorosulfonyl group.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .

Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It serves as a tool for understanding the mechanisms of various biological processes .

Medicine: In the medical field, tert-butyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate is investigated for its potential therapeutic applications. It is studied for its ability to inhibit specific enzymes and pathways involved in disease processes .

Industry: In industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is valued for its reactivity and versatility in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate is unique due to the presence of both the chlorosulfonyl and carbamate groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C11H13Cl2NO4S

Molecular Weight

326.2 g/mol

IUPAC Name

tert-butyl N-(2-chloro-4-chlorosulfonylphenyl)carbamate

InChI

InChI=1S/C11H13Cl2NO4S/c1-11(2,3)18-10(15)14-9-5-4-7(6-8(9)12)19(13,16)17/h4-6H,1-3H3,(H,14,15)

InChI Key

YABNNGXQAZAGKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.